molecular formula C16H22N6O B11192078 N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,8-dimethylquinazolin-2-amine

N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,8-dimethylquinazolin-2-amine

Cat. No.: B11192078
M. Wt: 314.39 g/mol
InChI Key: QFBVWTPOAVCTII-UHFFFAOYSA-N
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Description

This compound is a quinazoline-triazine hybrid characterized by a 4,8-dimethylquinazolin-2-amine core linked to a 1,3,5-triazin-2-yl group substituted with a 2-methoxyethyl moiety at the 5-position. Its molecular formula is C₁₉H₂₄N₆O, with an average molecular weight of 376.44 g/mol and a monoisotopic mass of 376.1991 g/mol .

Properties

Molecular Formula

C16H22N6O

Molecular Weight

314.39 g/mol

IUPAC Name

N-[3-(2-methoxyethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-4,8-dimethylquinazolin-2-amine

InChI

InChI=1S/C16H22N6O/c1-11-5-4-6-13-12(2)19-16(20-14(11)13)21-15-17-9-22(10-18-15)7-8-23-3/h4-6H,7-10H2,1-3H3,(H2,17,18,19,20,21)

InChI Key

QFBVWTPOAVCTII-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=NC(=N2)NC3=NCN(CN3)CCOC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,8-dimethylquinazolin-2-amine typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxyethylamine with a suitable triazine precursor under controlled conditions to form the triazine ring. This intermediate is then reacted with a quinazoline derivative to form the final compound. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Triazine Ring

The tetrahydrotriazine component undergoes nucleophilic substitution reactions, particularly at the electron-deficient carbon atoms adjacent to nitrogen. For example:

  • Reaction with Amines : The triazine ring reacts with primary or secondary amines under mild acidic conditions, leading to displacement of the amino group. This is critical for synthesizing derivatives with modified biological activity .

  • Halogenation : Iodine-mediated oxidation in the presence of copper catalysts can generate reactive intermediates, enabling bond cleavage or functionalization .

Key Reaction Pathway (based on analogous triazinyl systems ):

  • Initial oxidation of ketones with iodine generates superoxide intermediates.

  • Nucleophilic attack by the triazine’s amino group forms transient intermediates (e.g., α-ketoamide derivatives).

  • Rearrangement or cleavage steps yield final products, often with high selectivity.

Oxidation of the Methoxyethyl Group

The methoxyethyl side chain is susceptible to oxidation under controlled conditions:

  • Oxidative Cleavage : Strong oxidizing agents (e.g., KMnO₄) convert the methoxyethyl group into a carboxylic acid, enhancing water solubility.

  • Selective Oxidation : Mild reagents like NaIO₄ target the ethylene bridge, producing formaldehyde and a truncated triazine derivative.

Quinazoline Core Reactivity

The quinazoline moiety participates in electrophilic substitution and coordination chemistry:

  • Electrophilic Aromatic Substitution : Nitration or sulfonation occurs preferentially at the electron-rich C-6 position due to methyl group activation.

  • Metal Coordination : The nitrogen atoms in the quinazoline ring bind transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes studied for catalytic or therapeutic applications.

Hydrolysis and Stability

The compound’s stability in aqueous environments depends on pH:

  • Acidic Hydrolysis : Protonation of the triazine ring leads to ring opening, yielding diamino intermediates.

  • Alkaline Conditions : The quinazoline core remains stable, but the methoxyethyl group may undergo β-elimination.

Biological Target Interactions

While not a traditional chemical reaction, the compound’s binding to enzymes (e.g., kinases) involves reversible covalent interactions:

  • Hydrogen Bonding : The quinazoline nitrogen atoms form H-bonds with ATP-binding pockets.

  • Van der Waals Interactions : Methyl and methoxyethyl groups enhance hydrophobic binding.

Scientific Research Applications

Anticancer Activity

The compound has shown promise as an anticancer agent. Research indicates that derivatives of quinazoline and triazine structures can exhibit significant cytotoxicity against various cancer cell lines. For instance, the synthesis of hybrid compounds incorporating triazine rings has been linked to enhanced anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (μg/mL)Mechanism of Action
Compound AHCT-1165.0Apoptosis Induction
Compound BMCF-73.2Cell Cycle Arrest
N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,8-dimethylquinazolin-2-amineA549TBDTBD

Antimicrobial Properties

Compounds with similar structures have demonstrated antimicrobial activity against a range of pathogens. The incorporation of the triazine moiety has been shown to enhance the efficacy against bacteria and fungi by disrupting cellular processes.

Case Study: Synthesis and Evaluation

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of quinazoline and evaluated their antimicrobial activities. The results indicated that modifications at the quinazoline core significantly influenced the antimicrobial potency.

Enzyme Inhibition

The compound's structure suggests potential for enzyme inhibition, particularly in pathways relevant to cancer metabolism. Enzyme assays have indicated that certain derivatives can inhibit key enzymes involved in nucleotide synthesis.

Table 2: Enzyme Inhibition Studies

Enzyme TargetCompound TestedInhibition (%)
Thymidylate SynthaseThis compoundTBD
Dihydrofolate ReductaseCompound C78%

Antioxidant Activity

Recent studies have also highlighted the antioxidant properties of compounds with similar frameworks. The ability to scavenge free radicals could provide protective effects against oxidative stress-related diseases.

Structure-Activity Relationship Studies

Ongoing research is focused on elucidating the structure-activity relationships (SAR) of this compound and its derivatives to optimize their pharmacological profiles.

Clinical Trials

Given the promising preclinical data on anticancer and antimicrobial activities, further evaluation through clinical trials is warranted to assess safety and efficacy in humans.

Mechanism of Action

The mechanism of action of N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,8-dimethylquinazolin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The compound belongs to a class of quinazoline-triazine amines with variable substituents on both the triazine and quinazoline rings. Key analogs and their distinguishing features are summarized below:

Table 1: Structural and Physicochemical Comparison
Compound Name (Substituents) Triazine Substituent Quinazoline Substituents Molecular Formula Molecular Weight (g/mol) Key Identifiers
Target Compound 2-Methoxyethyl 4,8-dimethyl C₁₉H₂₄N₆O 376.44 ChemSpider ID: N/A
N-[5-(1,3-Benzodioxol-5-ylmethyl)-triazin-2-yl] 1,3-Benzodioxol-5-ylmethyl 4,8-dimethyl C₂₁H₂₂N₆O₂ 390.45 CAS 921159-42-4
N-(5-Benzyl-triazin-2-yl) Benzyl 4,8-dimethyl C₂₀H₂₀N₆ 368.42 CAS 669750-93-0
N-[5-(Morpholin-4-yl-ethyl)-triazin-2-yl] 2-(Morpholin-4-yl)ethyl 4,8-dimethyl, 8-methoxy C₂₁H₂₅N₇O₂ 406.44 MolPort-005-979-922
N-[5-(4-Methoxybenzyl)-triazin-2-yl] 4-Methoxybenzyl 6-methoxy, 4-methyl C₂₁H₂₄N₆O₂ 392.46 ChemSpider ID: 1498900
Key Observations:

The 1,3-benzodioxol-5-ylmethyl substituent () introduces a rigid bicyclic ether, which may enhance receptor binding through π-π interactions but could reduce solubility . The morpholin-4-yl-ethyl group () adds a tertiary amine, likely increasing water solubility and metabolic stability .

Quinazoline Modifications :

  • Methoxy substitutions at the 6- or 8-positions (e.g., and ) may alter electronic effects on the quinazoline ring, influencing interactions with biological targets such as kinase enzymes .

Biological Activity

Overview of Quinazoline Derivatives

Quinazoline derivatives are a class of compounds that have attracted considerable interest in medicinal chemistry due to their diverse biological activities. They have been studied for their potential as antitumor , antimicrobial , and anti-inflammatory agents . The structure of quinazolines allows for various substitutions that can significantly influence their pharmacological properties.

Antitumor Activity

Quinazoline derivatives have demonstrated significant antitumor properties in various studies. For instance:

  • Dacomitinib , a quinazoline derivative, is used in the treatment of non-small cell lung cancer (NSCLC) and acts as a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound has shown improved progression-free survival rates in patients with EGFR mutations compared to traditional therapies .
  • Other derivatives have been evaluated for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Several quinazoline compounds exhibit antimicrobial effects:

  • Research has indicated that modifications at the 2-position of the quinazoline ring can enhance antibacterial activity. For example, certain substituted quinazolines have shown effectiveness against Gram-positive and Gram-negative bacteria .
  • The structure-activity relationship (SAR) studies suggest that electron-withdrawing groups on the aromatic ring can enhance activity against specific bacterial strains.

Anti-inflammatory Activity

Quinazolines also possess anti-inflammatory properties:

  • Compounds with a quinazoline backbone have been reported to inhibit pro-inflammatory cytokine production, thus reducing inflammation in various models .
  • Some derivatives have been tested in animal models for conditions like arthritis and showed promising results in reducing swelling and pain.

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is heavily influenced by their chemical structure. Key factors include:

  • Substituents on the Quinazoline Ring: Modifications at specific positions can enhance or diminish biological activity.
  • Hydrophobic vs. Hydrophilic Balance: The balance between hydrophobic and hydrophilic characteristics affects absorption, distribution, metabolism, and excretion (ADME) properties.

Table: Summary of Biological Activities of Selected Quinazoline Derivatives

Compound NameBiological ActivityMechanism/Notes
DacomitinibAntitumorEGFR tyrosine kinase inhibitor
4,8-DimethylquinazolineAntimicrobialEffective against various bacterial strains
N-[4-(pyridinyl)]quinazolineAnti-inflammatoryInhibits cytokine production

Case Studies

  • Dacomitinib in NSCLC Treatment: A clinical study demonstrated that dacomitinib significantly improved progression-free survival compared to gefitinib in patients with EGFR mutations.
  • Antimicrobial Screening: A series of quinazoline derivatives were synthesized and screened against Staphylococcus aureus and Escherichia coli, revealing several potent compounds with MIC values lower than traditional antibiotics.

Q & A

Q. What are the optimal synthetic routes for preparing this compound?

Methodological Answer: The synthesis of this triazine-quinazoline hybrid can be approached via nucleophilic substitution and condensation reactions. Key steps include:

  • Triazine Core Formation : React 4,8-dimethylquinazolin-2-amine with a 2-methoxyethyl-substituted triazine precursor under reflux in ethanol (60–100°C, 24–72 hours). Use a 1.1–4.5 molar excess of the amine to drive the reaction .
  • Purification : Column chromatography (e.g., gradient elution with ethyl acetate/light petroleum) isolates the product. Recrystallization from methanol or ethanol enhances purity .
  • Critical Parameters : Monitor reaction progress via TLC (silica gel, UV visualization). Optimize solvent polarity to prevent side reactions (e.g., triazine ring hydrolysis) .

Q. How can researchers characterize the structural and physicochemical properties?

Methodological Answer:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Assign peaks using DMSO-d₆ or CD₃OD. Key signals: methoxyethyl protons (δ 3.2–3.5 ppm), triazine NH (δ 7.8–8.3 ppm), and quinazoline aromatic protons (δ 7.0–8.5 ppm) .
    • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯N interactions) to validate stereochemistry .
  • Thermal Analysis : Determine melting point (e.g., 114–134°C range for triazine analogs) and stability via DSC/TGA .

Q. What in vitro assays are suitable for preliminary biological evaluation?

Methodological Answer:

  • Antitumor Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values <10 μM indicate potency. Compare with reference drugs like doxorubicin .
  • Antimicrobial Screening : Employ microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Apoptosis Induction : Measure caspase-3 activation via fluorometric assays (e.g., Ac-DEVD-AMC substrate) .

Advanced Research Questions

Q. How can SAR studies optimize the pharmacological profile?

Methodological Answer:

  • Structural Modifications :
    • Replace the methoxyethyl group with bulkier substituents (e.g., cyclohexyl) to enhance lipophilicity and target binding .
    • Vary quinazoline methyl groups (4- vs. 8-position) to assess steric effects on enzyme inhibition .
  • Activity Cliffs : Use clustering algorithms to identify substituents causing abrupt changes in potency (e.g., logP vs. IC₅₀ correlations) .

Q. What computational strategies predict binding modes with target enzymes?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR) or DNA topoisomerases. Key residues: Asp831 (EGFR), His759 (Topo II) .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) and hydrogen bond occupancy (>70%) .
  • Pharmacophore Mapping : Identify essential features (e.g., hydrogen bond acceptors in triazine, hydrophobic quinazoline) using Schrödinger .

Q. How to resolve contradictions in biological activity data across models?

Methodological Answer:

  • Comparative Analysis : Re-test discrepant results in standardized assays (e.g., same cell line passage number, serum-free conditions) .
  • Orthogonal Assays : Cross-validate cytotoxicity data with apoptosis markers (e.g., Annexin V/PI flow cytometry) and mitochondrial membrane potential assays .
  • Statistical Rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance. Report 95% confidence intervals for IC₅₀ values .

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